4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Physicochemical characterization Isomer identification Crystallinity

Isomer substitution without re-validation risks irreproducible coupling kinetics and invalid SAR. The 1,2,4-substitution pattern of this compound delivers a unique electronic push-pull system distinct from 1,2,3- or 1,3,4-isomers. • STS IC₅₀ 1.20 µM (human placental microsomes) - quantitative SAR anchor • Melting point 76-77 °C - unambiguous identity verification • ≥98% purity - batch-to-batch reproducibility for catalyst screening & library synthesis

Molecular Formula C8H9BrO2S
Molecular Weight 249.13 g/mol
CAS No. 99768-21-5
Cat. No. B1286665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1-(methylsulfonyl)benzene
CAS99768-21-5
Molecular FormulaC8H9BrO2S
Molecular Weight249.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)S(=O)(=O)C
InChIInChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3
InChIKeyLNVYXKNXYRIPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-1-(methylsulfonyl)benzene: Procurement Evidence Guide


4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS 99768-21-5, C₈H₉BrO₂S, MW 249.12) is a trisubstituted aromatic sulfone carrying bromine, methyl, and methylsulfonyl groups in a 1,2,4-arrangement around the benzene ring . It is classified as an aryl bromide and aryl methyl sulfone, placing it at the intersection of two privileged pharmacophoric and synthetic-handle families . Unlike mono-functional or differently substituted analogs, its specific 1,2,4-substitution pattern creates a unique steric and electronic environment that modulates both the reactivity of the bromine atom (e.g., in cross-coupling) and the polar character of the sulfone . This evidence guide is designed to equip scientific procurement and R&D selection teams with verifiable, quantitative differentiation data against the most relevant comparator compounds.

4-Bromo-2-methyl-1-(methylsulfonyl)benzene: Risks of Analog Substitution


Bromo-methyl-(methylsulfonyl)benzene isomers share the same elemental formula (C₈H₉BrO₂S) yet exhibit substantially different physicochemical properties and reactivity profiles. Attempting to substitute one isomer for another in a synthetic route, biological assay, or formulation without rigorous re-validation can result in altered reaction kinetics, failed couplings, or invalid pharmacological data. The 1,2,4-substitution pattern of the target compound positions the electron-withdrawing methylsulfonyl group ortho to the methyl substituent and para to the bromine, creating a unique electronic push–pull system that differs fundamentally from the 1,2,3- or 1,3,4-arrangements found in common alternatives . As documented below, quantitatively measurable differences in melting point (>16 °C separation from the closest isomer), enzyme inhibition potency, and cross-coupling regioselectivity make indiscriminate substitution a demonstrable risk to experimental reproducibility [1].

4-Bromo-2-methyl-1-(methylsulfonyl)benzene: Head-to-Head Evidence


Melting Point & Physical Form Differentiation

The target compound exhibits a melting point of 76–77 °C, determined by standard differential scanning calorimetry . The closest positional isomer, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7), melts at 92–94 °C under identical conditions . This represents a minimum 15–16 °C depression relative to the comparator, a gap large enough to serve as a definitive identity confirmation and purity assessment tool upon receipt. The lower melting point is consistent with less efficient crystal packing in the 1,2,4-substituted isomer, a property that can influence dissolution rate and formulation behavior .

Physicochemical characterization Isomer identification Crystallinity

Steroid Sulfatase (STS) Inhibition Potency

The compound has been profiled in vitro against steroid sulfatase (STS), a validated target in hormone-dependent breast cancer. In a cell-free assay using human placental microsomes and [³H]E1S substrate, the compound produced a measured IC₅₀ of 1.20 × 10³ nM (1.2 µM) after 30-minute incubation with scintillation spectrometric detection [1]. While this potency classifies the compound as a weak-to-moderate STS inhibitor suitable primarily as a scaffold-hopping starting point rather than a development candidate, the mere presence of quantifiable on-target activity in a pharmacologically relevant assay distinguishes it from comparator isomers for which no publicly available enzyme inhibition data exist. In a cellular context (human MCF7 cells, 20-hour incubation), a structurally related sulfamate derivative bearing the same core motif achieved an IC₅₀ of 42 nM [2], demonstrating the potential of the methylsulfonyl-bromo-toluene scaffold for potency optimization through appropriate derivatization.

Steroid sulfatase inhibition Hormone-dependent cancer Biochemical probe

Cross-Coupling Regioselectivity

The 1,2,4-substitution pattern of the target compound places the bromine para to the electron-withdrawing methylsulfonyl group, creating a predictable electronic environment for palladium-catalyzed cross-coupling. This arrangement is expected to exhibit intermediate oxidative addition rates compared to the more electron-deficient 2-Bromo-4-(methylsulfonyl)toluene (CAS 702672-96-6), where bromine is positioned ortho to the sulfone . The differential electronic activation of the C–Br bond between these two isomers results in measurably distinct coupling efficiencies. In a standard Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis (THF, 80 °C), published comparative data for analogous bromo-methylsulfonyl arenes indicate that the para-bromo isomer (target-type) achieves ~85% conversion within 6 hours, whereas the ortho-bromo analog (comparator-type) requires 12–18 hours under identical conditions due to steric shielding from the adjacent sulfone [1]. This kinetic differential has practical implications for throughput in parallel synthesis and scale-up operations.

Suzuki-Miyaura coupling Regioselectivity Aryl bromide reactivity

Functional Group Orthogonality & Derivatization

The sulfonyl chloride analog 4-Bromo-2-methylbenzenesulfonyl chloride (CAS 139937-37-4, MW 269.54) is sometimes proposed as an alternative starting material for sulfonamide or sulfonate ester synthesis. However, the sulfonyl chloride moiety is moisture-sensitive, corrosive, and prone to hydrolysis, imposing strict anhydrous handling requirements and limited shelf-life (typically <6 months at 2–8 °C) . The target compound, bearing a fully oxidized methyl sulfone, is chemically robust under both acidic and basic aqueous conditions, tolerating a broader range of subsequent transformations (Suzuki coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution) without protecting-group strategies. The methyl sulfone is essentially a 'dead-end' functional group in terms of further oxidation, simplifying reaction planning and impurity profiling [1]. Procurement of the sulfone rather than the sulfonyl chloride eliminates the need for immediate downstream consumption and reduces waste from hydrolyzed starting material.

Functional group interconversion Sulfone stability Chemoselective derivatization

Purity & Commercial Availability

The target compound is commercially offered by multiple independent suppliers at purity specifications of ≥95% (HPLC), ≥96% (GC), and ≥98% (HPLC) [1]. The availability of a ≥98% (HPLC) grade from Aladdin Scientific with documented melting point (76–77 °C) and solubility profile (soluble in chloroform, sparingly in DMSO) provides a benchmark suitable for both discovery chemistry and early process development . In contrast, the isomer 2-Bromo-4-(methylsulfonyl)toluene (CAS 702672-96-6) is listed at 97–98% purity but lacks publicly disclosed melting point data, complicating identity verification; the isomer 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7) is widely available at 95% minimum purity but requires refrigerated storage (2–8 °C), adding logistical constraints [2]. The target compound's combination of high available purity, well-characterized thermal properties, and multi-supplier sourcing reduces single-source procurement risk.

Purity specification Supplier diversity Procurement risk

Solubility & Reaction Medium Compatibility

The target compound incorporates a methyl substituent ortho to the methylsulfonyl group, which increases lipophilicity (clogP ~2.1 estimated) relative to the simpler 4-bromophenyl methyl sulfone (CAS 3466-32-8, MW 235.10, clogP ~1.3 estimated) that lacks the methyl group [1]. This structural difference translates to measurably distinct solubility behavior: the target compound is reported to be soluble in chloroform and sparingly soluble in DMSO, whereas the non-methylated analog 4-bromophenyl methyl sulfone exhibits lower solubility in chloroform and requires DMSO or DMF for complete dissolution at comparable concentrations . For researchers performing palladium-catalyzed couplings in THF or toluene, the enhanced lipophilicity of the target compound can improve reaction homogeneity and reduce precipitation of starting material—a common failure mode in cross-coupling scale-up .

Solubility Reaction solvent selection Process chemistry

4-Bromo-2-methyl-1-(methylsulfonyl)benzene: Application Scenarios


STS Inhibitor Optimization Scaffold

The documented STS IC₅₀ of 1.20 × 10³ nM in human placental microsomes provides a quantifiable starting point for hit-to-lead optimization [1]. Structure-activity relationship (SAR) exploration can leverage the bromine atom as a cross-coupling handle for introducing diversity at the para position while retaining the methylsulfonyl pharmacophore. The 42 nM cellular potency achieved by a structurally related derivative confirms the scaffold's potential for substantial potency gains through rational design [2]. Procurement of high-purity (≥98%) target compound ensures reproducible SAR data across multi-round libraries.

Benchmark Substrate for Aryl Bromide Couplings

The 1,2,4-substitution pattern makes the target compound an ideal benchmark substrate for developing and comparing new cross-coupling catalysts and ligands. Its intermediate steric encumbrance (ortho-methyl group adjacent to the sulfone) provides a realistic challenge that is more representative of drug-like substrates than simple phenyl bromides [3]. The well-defined melting point (76–77 °C) and multi-supplier availability of ≥98% pure material enable reproducible inter-laboratory comparisons, a critical requirement for methodology papers and catalyst screening consortia .

Sulfone-Containing Herbicide Intermediate

Methylsulfonyl-substituted bromoarenes are established intermediates in the synthesis of sulfone-containing herbicides and fungicides [4]. The target compound's bromine atom enables installation of heterocyclic (pyrazole, triazole, pyridine) or biaryl fragments via palladium catalysis, while the methylsulfone group contributes metabolic stability and favorable soil mobility properties. The compound's robust stability under aqueous and aerobic conditions (no hydrolytically labile groups) makes it suitable for the scale-up conditions typical of agrochemical process development .

Enzyme Inhibition Screening Library Probe

The compound's recorded activity against steroid sulfatase, combined with the synthetic versatility of the aryl bromide moiety, positions it as a candidate for inclusion in focused screening libraries targeting sulfatase, sulfotransferase, or carbonic anhydrase enzyme families [1]. The availability of the compound at ≥98% purity with documented solubility in DMSO ensures compatibility with automated liquid-handling systems and standard biochemical assay protocols, reducing the risk of false positives from impurities or insolubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.